molecular formula C14H14N2O2 B2914127 N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 1210128-37-2

N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No.: B2914127
CAS No.: 1210128-37-2
M. Wt: 242.278
InChI Key: XELJDIIVHJWYPJ-UHFFFAOYSA-N
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Description

“N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide” is a compound with a complex chemical structure. It has the molecular formula C14H14N2O2 and a molecular weight of 242.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14N2O2/c1-16-8-7-12(9-13(16)17)14(18)15-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,18) .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 242.28 .

Scientific Research Applications

Spectroscopic Investigations

  • A study conducted by Fischer, Fleckenstein, and Hönes (1988) involved spectroscopic investigations of dihydronicotinamides, which are structurally similar to N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. These compounds served as model compounds for natural coenzymes and were systematically studied using NMR, UV/VIS absorption, and fluorescence spectroscopy to understand their conformation and electronic properties (Fischer, Fleckenstein, & Hönes, 1988).

Enhanced Emission and Stimuli-Responsive Properties

  • Srivastava et al. (2017) described the synthesis of compounds featuring a pyridyl substituent, showcasing aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. While not the same compound, the study highlights the potential for structurally similar compounds to exhibit interesting optical properties, which could be leveraged in materials science and sensor development (Srivastava et al., 2017).

Novel Derivatives and Synthetic Approaches

  • Medvedeva et al. (2009) explored the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. This research provides insights into novel synthetic approaches for derivatives of dihydropyridine compounds, potentially useful in the development of new chemical entities with specific biological activities (Medvedeva et al., 2009).

Polymeric Applications

  • The synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile by Saxena et al. (2003) demonstrate the versatility of dihydropyridine and related compounds in the field of polymer science. These findings suggest potential applications in creating high-performance materials with enhanced thermal stability and solubility properties (Saxena et al., 2003).

Molecular Interactions and Anticonvulsant Properties

  • Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, revealing the importance of molecular interactions in determining biological activity. Their work underscores the significance of structural studies in understanding the pharmacological potential of compounds like this compound (Kubicki, Bassyouni, & Codding, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-benzyl-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-8-7-12(9-13(16)17)14(18)15-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJDIIVHJWYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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